

Dissolution testing parameters for (R)-Fesoterodine fumarate extended-release tablets

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Compound of Interest

Compound Name: (R)-Fesoterodine fumarate

Cat. No.: B12445039

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Application Note: Dissolution Testing Parameters for **(R)-Fesoterodine Fumarate** Extended-Release Tablets

Introduction & Scientific Rationale

(R)-Fesoterodine fumarate is a prodrug designed for the treatment of overactive bladder (OAB). Upon oral administration, it is rapidly hydrolyzed in vivo by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

For the Extended-Release (ER) formulation, the release mechanism is critical. Typically formulated using a hydrophilic matrix system (e.g., Hypromellose/HPMC), the drug release is governed by the hydration, swelling, and erosion of the polymer matrix.

Why this matters for dissolution:

- Solubility vs. Release: Fesoterodine fumarate is freely soluble in water (~551 mg/mL). Therefore, the dissolution rate is formulation-controlled, not solubility-controlled. The test must aggressively challenge the robustness of the polymer matrix.

- **pH Dependency:** While the drug's solubility is high, the polymer's swelling behavior can be pH-dependent. FDA guidelines mandate profiling across the physiological range (pH 1.2, 4.5, 6.8) during development to rule out dose-dumping.
- **Stability:** As an ester-based prodrug, Fesoterodine is chemically stable in standard dissolution media (unlike its rapid in vivo enzymatic hydrolysis), allowing for the quantification of the parent molecule during in vitro testing.

Regulatory & Development Strategy

The FDA recommends a specific approach for generic development of modified-release products. You must establish a profile that demonstrates bioequivalence.[2]

FDA Recommended Dissolution Conditions (OGD)

Parameter	Recommendation
Apparatus	USP Apparatus 1 (Basket) @ 100 rpm OR USP Apparatus 2 (Paddle) @ 50 rpm
Media	Multimedia Profiling Required: pH 1.2, pH 4.5, and pH 6.8 buffer
Volume	900 mL
Temperature	37.0°C ± 0.5°C
Sampling	1, 2, 4 hours, then every 2 hours until ≥80% release

Application Scientist Insight: For Routine Quality Control (QC), a single medium is selected. Phosphate Buffer pH 6.8 is the industry standard for this product because it mimics the intestinal environment where the majority of the ER dose is released and absorbed.

Validated Standard Protocol (QC Method)

This protocol is designed for routine batch release and stability testing, optimized for discrimination and robustness.

A. Dissolution Parameters

- Apparatus: USP Apparatus 2 (Paddle)[3]
 - Note: If tablets float due to the HPMC matrix, use Sinkers (Japanese Pharmacopoeia style wire helix) to prevent variable hydrodynamics. Alternatively, switch to Apparatus 1 (Basket) at 100 rpm.
- Speed: 50 rpm (Standard) or 100 rpm (if coning occurs, though unlikely with this soluble drug).
- Medium: 0.05 M Phosphate Buffer, pH 6.8.[4]
- Volume: 900 mL.[3]
- Vessel Temp: 37.0°C ± 0.5°C.[5]
- Time Points: 1, 2, 4, 8, 12, 16, and 20 hours.

B. Reagent Preparation (Phosphate Buffer pH 6.8)

- Dissolve 6.8 g of Monobasic Potassium Phosphate () and 0.9 g of Sodium Hydroxide () in 900 mL of distilled water.
- Adjust pH to 6.8 ± 0.05 using 1N NaOH or Phosphoric Acid.
- Dilute to 1000 mL with water.
- Degassing: Essential to prevent bubble formation on the tablet surface, which can artificially retard release. Heat to 41°C and filter under vacuum.

Analytical Methodology (HPLC)

Since Fesoterodine lacks a strong chromophore and is used in low doses (4 mg/8 mg), a sensitive HPLC method is required.

Chromatographic Conditions

- Column: C18 Monolithic Column (e.g., Phenomenex Onyx Monolithic C18, 100 x 4.6 mm) or equivalent 5 μ m C18 column.
- Mobile Phase: Acetonitrile : Methanol : Buffer (30 : 15 : 55 v/v/v).[3][5][6]
 - Buffer: 0.03 M Ammonium Acetate, adjusted to pH 3.8 with Acetic Acid.
- Flow Rate: 1.5 mL/min (Adjust based on column backpressure).
- Detection: UV at 208 nm (Critical for sensitivity).
- Injection Volume: 25 - 50 μ L.
- Run Time: ~8 minutes (Fesoterodine retention time approx. 3-4 min).
- Column Temp: 40°C.

Sample Preparation

- Withdraw 5 mL aliquot from dissolution vessel.
- Filter immediately through a 0.45 μ m PVDF or Nylon syringe filter. Do not use cellulose nitrate as it may adsorb the drug.
- Discard the first 2 mL of filtrate (saturation of filter membrane).
- Inject directly into HPLC.

Visualized Workflows

Workflow 1: Dissolution Decision Tree

This logic gate ensures the correct apparatus selection based on tablet behavior.

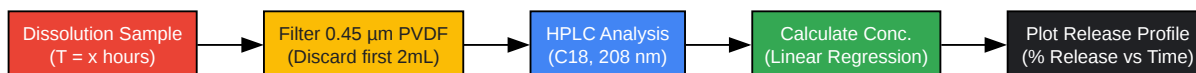


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Caption: Decision tree for selecting the optimal USP apparatus based on the buoyancy of the extended-release matrix formulation.

Workflow 2: Analytical Data Processing

The path from sample collection to calculated % release.



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Caption: Step-by-step analytical workflow for quantifying Fesoterodine Fumarate in dissolution media.

Troubleshooting & Robustness

Issue	Probable Cause	Corrective Action
High Variability (RSD > 10%)	Tablet sticking to vessel wall or floating.	Use sinkers (App 2) or switch to Baskets (App 1). Ensure media is degassed.
Low Recovery (< 95% at infinity)	Drug adsorption to filter; Incomplete extraction.	Validate filter compatibility (PVDF vs Nylon). Sonicate infinity sample to ensure total matrix erosion.
Peak Tailing in HPLC	Secondary interactions with silanols.	Ensure buffer concentration is sufficient ($\geq 30\text{mM}$). Add 0.1% Triethylamine (TEA) if necessary, though Ammonium Acetate usually suffices.
Ghost Peaks	Fumaric acid interference.	Fumaric acid elutes very early (near void volume). Ensure Fesoterodine retention time is > 3.0 min to separate from the counter-ion.

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